Bromocriptine Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMTMIRQRDZMT-GSPXQYRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44BrN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25614-03-3 (Parent) | |
| Record name | Bromocriptine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020197 | |
| Record name | Bromocriptine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22260-51-1 | |
| Record name | Bromocriptine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22260-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocriptine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocriptine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOCRIPTINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacodynamics and Receptor Modulatory Actions of Bromocriptine Mesylate
Dopaminergic Receptor Agonism and Antagonism
Bromocriptine's therapeutic effects are largely attributed to its ability to mimic the action of dopamine (B1211576) in the brain, specifically by binding to and activating dopamine receptors. youtube.comnih.gov The dopamine receptor system is broadly classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors). wikipedia.org Bromocriptine (B1667881) demonstrates a distinct and selective pattern of interaction across these subtypes.
Selective D2 Dopamine Receptor Agonist Activity
The most prominent pharmacological feature of bromocriptine is its potent and selective agonist activity at the D2 dopamine receptor. nih.govnih.gov It binds with high affinity to D2 receptors, a property that underlies many of its clinical applications. wikipedia.orgrndsystems.com Research indicates a high binding affinity with an inhibition constant (Ki) of approximately 8 nM for the D2 receptor. abcam.com This potent agonism is observed at both the long (D2L) and short (D2S) isoforms of the receptor. rndsystems.com
Stimulation of D2 receptors, which are G-protein coupled receptors, leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This action decreases intracellular concentrations of the second messenger cyclic AMP (cAMP), thereby modulating downstream signaling pathways. nih.gov In specific tissues like the lactotroph cells of the anterior pituitary gland, this D2 receptor stimulation effectively inhibits the synthesis and secretion of prolactin. nih.govnih.gov Furthermore, in the nigrostriatal pathway of the brain, D2 receptor stimulation is associated with improvements in motor control. drugbank.com
Partial D1 Dopamine Receptor Antagonist Properties
In contrast to its potent agonist effects at D2 receptors, bromocriptine acts as a partial antagonist at D1 dopamine receptors. nih.govnih.gov Its binding affinity for D1 receptors is significantly lower than for D2 receptors, with a reported Ki value of approximately 440 nM. abcam.com This antagonistic action at D1 receptors contributes to its complex pharmacological profile, differentiating it from other dopamine agonists that may have a different balance of activity at D1 and D2 receptors. The D1-like receptor subfamily is often associated with dyskinesias, or involuntary muscle movements. drugbank.com
D3 Dopamine Receptor Agonism
Bromocriptine is also a potent agonist at the D3 dopamine receptor, another member of the D2-like family. wikipedia.org It displays a high affinity for this receptor subtype, with a Ki value of approximately 5 nM, which is comparable to or even slightly higher than its affinity for the D2 receptor. rndsystems.comabcam.com The activation of D3 receptors is considered a key target for dopaminergic agents, particularly in the context of movement disorders. drugbank.com The combined agonist activity at both D2 and D3 receptors is central to bromocriptine's mechanism of action. drugbank.combiocrick.com
Modulation of Other Dopamine Receptor Subtypes
Bromocriptine's interaction with the dopaminergic system extends to other receptor subtypes, although its effects are less pronounced. It shows a lower affinity for the D4 receptor, with a Ki value of about 290 nM. abcam.com Some reports indicate that bromocriptine may inactivate D4 receptors. nih.gov The D2-like family of receptors, which includes D2, D3, and D4 subtypes, is generally associated with the improvement of symptoms in movement disorders. drugbank.com Bromocriptine also has a very low affinity for the D5 receptor, with a Ki of approximately 450 nM. abcam.com
Table 1: Binding Affinities (Ki) of Bromocriptine Mesylate at Dopamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM | Receptor Family |
|---|---|---|
| D1 | ~ 440 | D1-like |
| D2 | ~ 8 | D2-like |
| D3 | ~ 5 | D2-like |
| D4 | ~ 290 | D2-like |
| D5 | ~ 450 | D1-like |
Data sourced from Abcam and BioCrick. abcam.combiocrick.com
Non-Dopaminergic Receptor Interactions
Serotonergic Receptor Modulation
Bromocriptine exhibits a complex and multifaceted interaction with the serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptor system. nih.gov It acts as an agonist at multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. nih.gov Despite being an agonist at the 5-HT2A receptor, a subtype sometimes linked to hallucinogenic effects, bromocriptine is generally described as non-hallucinogenic. wikipedia.org
Of particular interest is its activity at the 5-HT2B receptor. Research has characterized bromocriptine as a partial agonist at this receptor. nih.govnih.gov This is distinct from other ergot-derived dopamine agonists like pergolide (B1684310) and cabergoline (B1668192), which are full agonists at the 5-HT2B receptor. nih.gov Additionally, bromocriptine has been found to inactivate 5-HT7 receptors. nih.gov These varied interactions with the serotonergic system underscore the compound's broad receptor activity profile.
Table 2: Summary of this compound's Modulatory Actions
| Receptor | Action |
|---|---|
| Dopaminergic | |
| D1 | Partial Antagonist |
| D2 | Potent Agonist |
| D3 | Potent Agonist |
| D4 | Inactivation |
| Serotonergic | |
| 5-HT1A | Agonist |
| 5-HT1B | Agonist |
| 5-HT1D | Agonist |
| 5-HT2A | Agonist |
| 5-HT2B | Partial Agonist |
| 5-HT2C | Agonist |
| 5-HT7 | Inactivation |
Data sourced from DrugBank Online and European Journal of Pharmacology. nih.govnih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Adenylyl cyclase |
| This compound |
| Cabergoline |
| Cyclic AMP (cAMP) |
| Dopamine |
| Levodopa (B1675098) |
| Pergolide |
| Prolactin |
| Serotonin (5-hydroxytryptamine) |
| Sumatriptan |
Adrenergic Receptor Interaction (Alpha-1A, Alpha-1B, Alpha-1D)
Bromocriptine functions as an antagonist at alpha-1 adrenergic receptor subtypes. Research indicates that bromocriptine possesses alpha-adrenoceptor blocking activity. wikipedia.org This antagonism extends to the three primary subtypes: Alpha-1A, Alpha-1B, and Alpha-1D. This activity contributes to its sympatholytic effects, discussed later in this article.
Interactive Data Table: Bromocriptine Receptor Binding Affinities (Ki)
| Receptor Subtype | Binding Affinity (Ki) in nM | Receptor Family |
| 5-HT2A | 130 | Serotonin |
| 5-HT2B | 13 | Serotonin |
| 5-HT7 | 126 | Serotonin |
| Alpha-1A | 4.7 | Adrenergic |
| Alpha-1B | 9.1 | Adrenergic |
| Alpha-1D | 4.0 | Adrenergic |
Note: Lower Ki values indicate higher binding affinity. Data derived from studies on human receptors, except for 5-HT7 (rat/mouse). wikipedia.org
Glutamate (B1630785) Transporter (GLT1) Reversal and Glutamate Release Inhibition
Beyond direct receptor interaction, bromocriptine modulates glutamatergic neurotransmission by interacting with the primary glutamate transporter, GLT-1 (also known as EAAT2). wikipedia.org Research has demonstrated that bromocriptine inhibits the release of excitatory amino acids, such as glutamate, by preventing the reversed operation of the GLT-1 transporter. wikipedia.org This action is particularly relevant under conditions of chemical anoxia or high potassium concentrations, which can trigger such reversal. wikipedia.org
Kinetic studies suggest that bromocriptine acts as a competitive inhibitor at the glutamate binding site on the transporter. wikipedia.org One study identified bromocriptine as the most potent inhibitor of vesicular glutamate uptake among several agents tested, with a determined IC50 value of 22 µM. wikipedia.org This inhibitory action on glutamate release is independent of its dopamine D2 receptor activity and occurs without altering the forward transport (uptake) of glutamate. wikipedia.org
Central Nervous System Sympatholytic Effects
Bromocriptine exerts a sympatholytic effect, meaning it inhibits the activity of the sympathetic nervous system. This action is mediated within the central nervous system (CNS) and is distinct from its peripheral receptor interactions.
Hypothalamic Mechanisms and Neurotransmitter Activity
The sympatholytic properties of bromocriptine are primarily attributed to its effects within the hypothalamus. wikipedia.org It is believed to act by augmenting low hypothalamic dopamine levels. wikipedia.org By stimulating D2 receptors in key hypothalamic centers that regulate metabolism and sympathetic tone, bromocriptine can inhibit excessive sympathetic nervous system output. wikipedia.org This central mechanism is thought to reset dopaminergic and sympathetic tone, influencing metabolic processes. wikipedia.org
Circadian Rhythm Resynchronization
A key aspect of bromocriptine's mechanism, particularly in the context of metabolic regulation, is its proposed ability to resynchronize circadian rhythms. patsnap.compatsnap.com The central circadian pacemaker in mammals is the suprachiasmatic nucleus (SCN) located in the hypothalamus. mdpi.com This internal clock regulates a multitude of physiological processes, including metabolism, in alignment with the 24-hour light-dark cycle. mdpi.com
Research suggests that in certain metabolic conditions, such as insulin (B600854) resistance, there is a diminution of the natural circadian peak in dopaminergic activity within the CNS, particularly in signaling to the SCN. mdpi.com This disruption can lead to a state of metabolic dysregulation. Timed administration of bromocriptine is believed to counteract this by augmenting hypothalamic dopamine levels, particularly at the D2 receptors, during a critical window, thereby resetting the central circadian clock. diabetesjournals.orgdiabetesjournals.org This "resetting" is thought to normalize hypothalamic control over peripheral metabolism. nih.gov
The proposed mechanism involves bromocriptine's action on hypothalamic centers that regulate metabolism, leading to improved insulin sensitivity and glucose tolerance. patsnap.com By restoring the peak of dopaminergic activity, bromocriptine is thought to inhibit excessive sympathetic tone within the CNS. diabetesjournals.orgdiabetesjournals.org This sympatholytic effect contributes to a reduction in post-meal plasma glucose levels by enhancing the suppression of hepatic glucose production. diabetesjournals.org Furthermore, circadian-timed bromocriptine treatment has been shown in animal models to normalize elevated levels of hypothalamic ventromedial hypothalamus (VMH) norepinephrine (B1679862) and paraventricular nucleus (PVN) neuropeptide Y (NPY) and corticotropin-releasing hormone (CRH). mdpi.com
However, it is important to note that the necessity of a functional circadian system for bromocriptine's metabolic effects is a subject of ongoing research. Some studies using animal models with genetic or environmental circadian disruption have found that bromocriptine was still effective at improving glucose tolerance. physiology.orgnih.govdiabetescenters.org These findings suggest that while circadian resynchronization is a leading hypothesis, bromocriptine may also act through mechanisms independent of a well-aligned endogenous clock. physiology.orgnih.gov
Neuroendocrinological Research on Bromocriptine Mesylate
Prolactin Secretion Regulation and Synthesis Inhibition
Bromocriptine (B1667881) mesylate is a potent inhibitor of prolactin secretion from the anterior pituitary gland. drugs.com This inhibitory action is central to its therapeutic applications in conditions associated with hyperprolactinemia. patsnap.commedlineplus.gov The mechanism of this inhibition is multifaceted, involving direct actions on pituitary cells, regulation of gene expression, and interaction with hypothalamic pathways.
The primary mechanism by which bromocriptine mesylate suppresses prolactin release is through its direct interaction with dopamine (B1211576) D2 receptors on the surface of lactotroph cells in the anterior pituitary. nih.govmyendoconsult.com Dopamine, naturally released from the hypothalamus, serves as the principal physiological inhibitor of prolactin secretion. myendoconsult.compatsnap.com Bromocriptine mimics this action by binding to and activating these D2 receptors. patsnap.comdrugbank.com This activation triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of prolactin exocytosis. nih.gov By stimulating the D2 receptors, bromocriptine effectively enhances the natural inhibitory tone on lactotrophs, leading to a significant reduction in circulating prolactin levels. drugbank.comnih.gov
Beyond its immediate effects on prolactin secretion, research indicates that this compound also influences the synthesis of prolactin at the genetic level. The agonistic activity of bromocriptine on D2 receptors not only inhibits the release of stored prolactin but also suppresses the expression of the prolactin gene itself. nih.gov This dual action of inhibiting both the synthesis and secretion of prolactin contributes to its sustained efficacy in managing chronic hyperprolactinemia. myendoconsult.com This reduction in gene expression is a key factor in the long-term control of prolactin levels and can also contribute to the shrinkage of prolactin-secreting pituitary adenomas. patsnap.com
The regulation of prolactin is a classic example of a negative feedback loop within the hypothalamic-pituitary axis. Prolactin itself can stimulate the release of dopamine (prolactin inhibitory factor) from the tuberoinfundibular dopaminergic neurons in the hypothalamus. myendoconsult.com This hypothalamic dopamine then travels to the anterior pituitary to inhibit further prolactin release. drugbank.comrxlist.com Bromocriptine, by acting as a dopamine agonist, essentially bypasses the initial stimulus for dopamine release and directly inhibits prolactin secretion at the pituitary level. patsnap.com This powerful inhibition of prolactin can, in turn, influence the hypothalamic feedback mechanisms that govern prolactin homeostasis.
Growth Hormone Secretion Modulation in Acromegaly
In patients with acromegaly, a condition characterized by excessive growth hormone (GH) production, this compound can paradoxically lower elevated circulating GH levels in a majority of cases. drugs.comnih.gov While dopamine and its agonists typically stimulate GH secretion in healthy individuals, they can have an inhibitory effect in acromegalic patients. youtube.com This effect is believed to be mediated through the stimulation of dopamine receptors on the GH-secreting pituitary tumor cells. pituitarysociety.org The activation of these receptors leads to an inhibition of GH release from the adenoma. pituitarysociety.org However, the response to bromocriptine in acromegaly can be variable, with some patients showing a significant reduction in GH levels, while others may have a less pronounced or even a paradoxical increase in GH secretion. nih.gov
| Analyte | Baseline Level | Level After Bromocriptine Administration | Reference Range |
|---|---|---|---|
| Growth Hormone (GH) | 30.7 ng/mL | 189 ng/mL (Unexpected Increase) | <2.47 ng/mL |
| Prolactin (PRL) | 4.2 ng/mL | 0.6 ng/mL (Decrease) | Not specified |
This table presents data from a specific case report where bromocriptine administration led to a paradoxical increase in GH levels in a patient with acromegaly, while still effectively lowering prolactin levels, highlighting the variable response to this therapy in acromegaly. nih.gov
Interplay with the Hypothalamic-Pituitary-Adrenal Axis
Research has also explored the influence of this compound on the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress. Studies in animal models have investigated the effects of bromocriptine on the adrenal cortex and the pituitary hormones that control it. For instance, in a study on pre-adrenarchal rabbits, treatment with this compound resulted in morphological changes in the adrenal gland, specifically an increase in the percentage of the zona reticularis and a decrease in the zona fasciculata. nih.gov This research also evaluated the impact on pro-opiomelanocortin (POMC) derived peptides in the pituitary, such as ACTH and β-Endorphin. nih.gov These findings suggest that dopaminergic pathways, which are modulated by bromocriptine, can influence the development and function of the adrenal cortex and the secretion of related pituitary hormones. nih.gov
| Adrenal Zone | Control Group (% of total cortex) | Bromocriptine-Treated Group (% of total cortex) | P-value |
|---|---|---|---|
| Zona Reticularis | 12.7 +/- 1.3% | 21.5 +/- 3.9% | p < 0.05 |
| Zona Fasciculata | 67.7 +/- 2.05% | 57.6 +/- 3.13% | p < 0.05 |
This table summarizes the significant changes in the relative percentages of the adrenal zona reticularis and zona fasciculata in rabbits treated with bromocriptine compared to a control group. nih.gov
Pharmacokinetic Considerations in Academic Research
Hepatic Metabolism and Cytochrome P450 Enzyme System (CYP3A4)
Specifically, CYP3A4 has been identified as the primary enzyme responsible for mediating its metabolism. fda.govwikipedia.orgijnrd.org This extensive hepatic metabolism means that only a small fraction of an oral dose, approximately 6-7%, reaches systemic circulation unchanged. fda.govdrugbank.comwikipedia.org The interaction is significant, as potent inhibitors or substrates of CYP3A4 can impede the clearance of bromocriptine (B1667881), potentially leading to increased plasma concentrations. nih.govnih.gov Conversely, co-administration with CYP3A4 inducers could theoretically lower bromocriptine levels. nih.gov Research has also indicated that bromocriptine itself can act as an inhibitor of the CYP3A4 enzyme. nih.govnih.govmedlibrary.org
| Enzyme | Role | Key Research Finding |
|---|---|---|
| CYP3A4 | Primary metabolizing enzyme | Bromocriptine is both a substrate and an inhibitor of CYP3A4. nih.govnih.govmedlibrary.org |
| Other CYPs (e.g., 2D6, 2C8, 2C19) | Not fully evaluated | The participation of other major CYP enzymes in bromocriptine metabolism has not been thoroughly established. medlibrary.org |
Biotransformation Pathways and Metabolite Profiles
The biotransformation of bromocriptine is complex, resulting in a variety of metabolites and an almost complete absence of the parent drug in urine and feces. nih.govmedlibrary.org The primary metabolic pathways include hydrolysis and hydroxylation. nih.govdrugbank.com Hydrolysis of the amide bond is a key step, leading to the formation of lysergic acid and a peptide fragment, both of which are considered inactive and non-toxic. drugbank.comnih.gov
| Compound Type | Name/Class | Metabolic Pathway |
|---|---|---|
| Parent Compound | Bromocriptine | N/A |
| Metabolite | Monohydroxylated metabolites | Hydroxylation |
| Metabolite | Dihydroxylated metabolites | Hydroxylation |
| Metabolite | Bromolysergic acid | Hydrolysis & subsequent metabolism |
| Metabolite | Bromoisolysergic acid | Hydrolysis & subsequent metabolism |
| Metabolite | Lysergic acid | Hydrolysis |
Elimination Routes: Biliary Excretion and Renal Contribution
The elimination of bromocriptine and its metabolites from the body occurs almost entirely via the liver. drugbank.comnih.gov The predominant route of excretion is through the bile, leading to elimination in the feces. fda.govnih.govdrugbank.comwikipedia.org Studies have shown that approximately 82% to 85% of an administered radioactive dose is recovered in the feces. youtube.commedlibrary.orgwikipedia.org
In contrast, the renal contribution to the elimination of bromocriptine is minimal. nih.gov Only a small fraction of the drug and its metabolites, typically ranging from 2% to 6%, is excreted via the urine. fda.govnih.govyoutube.comwikipedia.org This pharmacokinetic characteristic implies that renal impairment may not substantially affect the clearance of the compound. nih.gov The near-complete excretion via the liver underscores the importance of hepatic function in the disposition of bromocriptine. drugbank.comnih.gov
| Excretion Route | Percentage of Dose Recovered | Description |
|---|---|---|
| Biliary (Fecal) | ~82-85% | The primary route for the elimination of bromocriptine and its metabolites. youtube.commedlibrary.orgwikipedia.org |
| Renal (Urine) | ~2-6% | A minor pathway of excretion. fda.govnih.govwikipedia.org |
Drug Interaction Mechanisms and Clinical Relevance
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another agent. For bromocriptine (B1667881), the most significant pharmacokinetic interactions occur during its metabolism and its binding to plasma proteins.
Cytochrome P450 3A4 Inhibitors and Inducers
Bromocriptine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govnih.gov Consequently, co-administration with drugs that inhibit or induce this enzyme can significantly alter bromocriptine's plasma concentrations and, therefore, its efficacy and potential for adverse effects.
Strong inhibitors of CYP3A4 can impede the metabolism of bromocriptine, leading to elevated plasma levels. This increased exposure can enhance the risk of dopaminergic side effects. Conversely, CYP3A4 inducers can accelerate the metabolism of bromocriptine, potentially reducing its therapeutic efficacy. nih.gov
Table 1: Clinically Relevant CYP3A4 Interactions with Bromocriptine Mesylate
| Interacting Agent Class | Specific Examples | Effect on Bromocriptine | Clinical Relevance |
| CYP3A4 Inhibitors | Azole antifungals (e.g., ketoconazole, itraconazole), HIV protease inhibitors (e.g., ritonavir, saquinavir), Macrolide antibiotics (e.g., erythromycin, clarithromycin) | Increased plasma concentrations | Potential for increased dopaminergic adverse effects. |
| CYP3A4 Inducers | Rifampin, Carbamazepine, Phenytoin, St. John's Wort | Decreased plasma concentrations | Potential for reduced therapeutic efficacy. |
Protein Binding Displacement Interactions
Bromocriptine is highly bound to serum proteins, primarily albumin, with a binding rate of 90-96%. nih.gov This high degree of protein binding means that there is a theoretical risk of displacement interactions. When another highly protein-bound drug is co-administered, it can compete for the same binding sites on plasma proteins. This competition can lead to an increase in the unbound, pharmacologically active fraction of either bromocriptine or the co-administered drug.
While the clinical significance of plasma protein binding displacement interactions is often considered less critical than metabolic interactions for many drugs, it can be important in specific clinical scenarios. nih.gov For bromocriptine, displacement from plasma proteins could transiently increase its free concentration, potentially leading to an acute increase in its effects. Drugs that are also highly protein-bound and could potentially interact with bromocriptine in this manner include salicylates, sulfonamides, and probenecid. nih.gov
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects on the body. For bromocriptine, these interactions are primarily centered around its activity at dopamine (B1211576) receptors.
Dopamine Receptor Antagonists
The therapeutic effects of bromocriptine are mediated by its agonist activity at dopamine D2 receptors. nih.govdrugbank.com Therefore, co-administration with dopamine receptor antagonists, such as antipsychotic medications (e.g., haloperidol, phenothiazines, clozapine, olanzapine, ziprasidone), can lead to a mutual reduction in efficacy. nih.govrxlist.com The antagonist will block the dopamine receptors that bromocriptine is intended to stimulate, thereby diminishing its therapeutic effect. Conversely, bromocriptine may reduce the effectiveness of these antipsychotic agents. nih.gov
Table 2: Pharmacodynamic Interactions with Dopamine Receptor Antagonists
| Interacting Agent Class | Specific Examples | Mechanism of Interaction | Clinical Relevance |
| Antipsychotics (Dopamine D2 Antagonists) | Haloperidol, Phenothiazines (e.g., chlorpromazine), Atypical Antipsychotics (e.g., clozapine, olanzapine, risperidone, ziprasidone), Metoclopramide | Competitive antagonism at dopamine D2 receptors. | Reduced efficacy of both bromocriptine and the dopamine antagonist. Worsening of the underlying condition being treated by either drug. |
Other Dopamine Receptor Agonists
The concurrent use of bromocriptine with other dopamine receptor agonists can lead to additive or synergistic dopaminergic effects. While this combination may be therapeutically beneficial in some situations, such as in the management of Parkinson's disease, it also increases the risk of dopaminergic adverse effects. medscape.com Careful monitoring for enhanced effects is crucial when these agents are used together.
Ergot Alkaloids and Derivatives
Bromocriptine itself is an ergot alkaloid derivative. nih.gov The concomitant use of bromocriptine with other ergot-related drugs, such as ergotamine and dihydroergotamine, is generally not recommended. nih.govmedscape.com This is due to the potential for additive pharmacodynamic effects, which can increase the risk of ergotism, a condition characterized by severe peripheral vasoconstriction. medscape.com The concurrent administration of these agents may heighten the risk of adverse effects associated with this class of drugs. nih.gov
Table 3: Interactions with Other Dopamine Agonists and Ergot Alkaloids
| Interacting Agent Class | Specific Examples | Mechanism of Interaction | Clinical Relevance |
| Other Dopamine Receptor Agonists | Levodopa (B1675098), Pramipexole, Ropinirole | Additive/synergistic agonism at dopamine receptors. | Potential for enhanced therapeutic effect in Parkinson's disease, but also increased risk of dopaminergic side effects. |
| Other Ergot Alkaloids and Derivatives | Ergotamine, Dihydroergotamine, Methylergonovine | Additive/synergistic effects at various receptors, including dopamine and serotonin (B10506) receptors. | Increased risk of ergot-related adverse effects, including vasospasm. Concomitant use is generally not recommended. nih.govmedscape.com |
Antihypertensive Medications
The interaction between this compound and antihypertensive medications is complex, with the potential for both synergistic and antagonistic effects depending on the specific class of antihypertensive agent. The primary mechanism underlying these interactions involves bromocriptine's activity as a dopamine D2 receptor agonist, which can influence central sympathetic outflow and peripheral vascular tone.
Mechanism of Interaction:
Bromocriptine's central dopaminergic agonism can lead to an inhibition of sympathetic nerve activity, contributing to a decrease in blood pressure. This effect can be additive with the hypotensive action of many antihypertensive drugs, increasing the risk of orthostatic hypotension, particularly at the beginning of bromocriptine therapy or with dose escalation. ahajournals.orgnih.gov Conversely, for certain antihypertensives, the interaction may be more nuanced. For instance, while it may enhance the effect of some agents, it has been suggested that bromocriptine could decrease the antihypertensive activities of others, such as fosinopril (B1673572) and aliskiren.
A notable interaction exists with beta-blockers. While both can lower blood pressure, there is a theoretical risk that beta-blockers could potentiate the vasoconstrictive effects of ergot alkaloids like bromocriptine. This may be due to the blockade of beta-2 adrenergic receptors, which mediate vasodilation, leaving alpha-adrenergic vasoconstrictive effects unopposed.
Clinical Relevance:
The clinical significance of these interactions necessitates careful monitoring of blood pressure, especially when initiating or adjusting the dosage of either bromocriptine or a concurrent antihypertensive medication. www.gov.uk Patients should be advised of the potential for dizziness and fainting and instructed to rise slowly from a sitting or lying position.
A double-blind, placebo-controlled crossover study involving patients with essential hypertension, some of whom were also taking a diuretic and/or a beta-blocker, found that bromocriptine was not effective in lowering blood pressure in this patient group. nih.gov However, a study in patients with congestive heart failure demonstrated that a single oral dose of 2.5 mg of bromocriptine led to statistically significant reductions in mean blood pressure, heart rate, and systemic vascular resistance, while increasing the stroke volume index. nih.gov This suggests that the cardiovascular effects of bromocriptine can be influenced by the underlying clinical condition of the patient.
Table 1: Interaction of this compound with Antihypertensive Medications
| Interacting Drug Class | Potential Pharmacodynamic Effect | Clinical Outcome | Research Findings |
| General Antihypertensives | Additive hypotension | Increased risk of orthostatic hypotension, dizziness, syncope. ahajournals.orgnih.gov | Caution is advised when co-administering with drugs that lower blood pressure. www.gov.uk |
| Diuretics and/or Beta-Blockers | Variable effects on blood pressure | In a study of patients with essential hypertension, bromocriptine did not significantly lower blood pressure compared to placebo. nih.gov | A small fall in diastolic blood pressure was noted in the dose titration phase of one study. nih.gov |
| ACE Inhibitors (e.g., Captopril) | Synergistic hypotensive effect | Increased risk of hypotension. Monitoring of blood pressure is recommended. medscape.com | Both drugs have blood pressure-lowering effects. medscape.com |
| Beta-Blockers | Potential for potentiated vasoconstriction | Theoretical risk of peripheral ischemia. | The mechanism may involve the blockade of beta-2 mediated vasodilation. |
Sympathomimetic Agents
The concurrent use of this compound with sympathomimetic agents is generally not recommended due to the risk of significant cardiovascular and central nervous system adverse effects.
Mechanism of Interaction:
The interaction between bromocriptine and sympathomimetic drugs is believed to stem from a synergistic effect on the dopaminergic and adrenergic systems. Bromocriptine's dopamine agonism, combined with the stimulation of adrenergic receptors by sympathomimetics, can lead to an amplified physiological response.
Clinical Relevance:
Clinically, this interaction can manifest as hypertension, tachycardia, and in some cases, severe adverse events. nih.gov This is of particular concern in the postpartum period, where co-administration has been associated with these cardiovascular effects. nih.gov
A case report has described an instance of postpartum psychosis in a woman taking low doses of both bromocriptine and pseudoephedrine. nih.gov The authors of the report suggest that if bromocriptine is prescribed to postpartum patients, its use alone or in combination with sympathomimetics should be approached with caution. nih.gov
Table 2: Interaction of this compound with Sympathomimetic Agents
| Interacting Drug | Potential Pharmacodynamic Effect | Clinical Outcome | Research Findings |
| Pseudoephedrine | Synergistic effects on the dopaminergic and adrenergic systems. drugs.com | Increased blood pressure, tachycardia, and a reported case of postpartum psychosis. nih.govdrugs.com | Caution is advised with co-administration, and cardiovascular and mental status should be monitored. drugs.com |
| Phenylephrine | Additive vasospasm. medscape.com | Risk of hypertension. medscape.com | Co-administration is generally contraindicated. medscape.com |
| Dextroamphetamine | Synergistic pharmacodynamic effects. | Potential for hypertension and ventricular tachycardia. | Monitoring is recommended if used concurrently. medscape.com |
| Dobutamine | Synergistic pharmacodynamic effects. | Potential for hypertension and ventricular tachycardia. | Monitoring is recommended if used concurrently. medscape.com |
Central Nervous System Depressants
The co-administration of this compound with central nervous system (CNS) depressants can lead to an additive or synergistic potentiation of their effects, resulting in enhanced sedation and impairment of cognitive and motor functions.
Mechanism of Interaction:
Bromocriptine itself can cause CNS effects such as dizziness, drowsiness, and confusion. When combined with other drugs that also depress the central nervous system, these effects can be amplified. This is a pharmacodynamic interaction where the combined effects of the drugs on the CNS are greater than the effects of either drug alone.
Clinical Relevance:
The clinical implications of this interaction are significant, particularly concerning patient safety. The increased sedation and impairment of judgment, thinking, and psychomotor skills can increase the risk of accidents, falls, and injuries. nih.govdrugs.com Patients should be counseled to avoid activities that require mental alertness and motor coordination, such as driving or operating heavy machinery, until they are aware of how the combination of medications affects them. drugs.com
Alcohol is a notable CNS depressant that can potentiate the side effects of bromocriptine, including hypotension and somnolence. nih.gov Therefore, patients are generally advised to avoid or limit their alcohol consumption while taking bromocriptine. nih.govdrugs.com
Table 3: Interaction of this compound with Central Nervous System Depressants
| Interacting Drug Class/Agent | Potential Pharmacodynamic Effect | Clinical Outcome | Research Findings |
| Alcohol | Potentiation of CNS depressant effects. drugs.com | Increased dizziness, drowsiness, difficulty concentrating, and impairment in thinking and judgment. nih.gov Can also potentiate hypotension. nih.gov | Patients are advised to avoid or limit alcohol use. nih.govdrugs.com |
| Benzodiazepines | Additive CNS depression. | Enhanced sedation, and potential for cognitive impairment in areas such as memory, concentration, and decision-making. ijisrt.com | Long-term benzodiazepine (B76468) use is associated with cognitive impairment. ijisrt.comresearchgate.net |
| Opioids | Additive CNS and respiratory depression. | Increased risk of profound sedation, respiratory depression, coma, and in severe cases, death. | Polypharmacy involving opioids and other CNS depressants is a significant risk factor for opioid toxicity. nih.govnih.gov |
| Other Sedating Medications (e.g., certain antihistamines, antipsychotics) | Additive CNS depression. | Increased sedation and impairment of psychomotor performance. medscape.com | Co-administration may necessitate dose adjustments and careful monitoring. |
Adverse Reaction Profiles and Underlying Mechanisms
Cardiovascular Adverse Events Mechanisms
Bromocriptine's influence extends to the cardiovascular system, where its effects can lead to significant adverse events, primarily through its interaction with vascular receptors and the sympathetic nervous system.
Orthostatic hypotension, a sudden drop in blood pressure when standing up, is a well-documented side effect, especially at the beginning of treatment or after a dose increase. nih.govmedlineplus.gov
The mechanism involves the drug's dopaminergic agonism, which inhibits the sympathetic nervous system. nih.gov This inhibition leads to:
Venous and Arteriolar Dilation : Bromocriptine (B1667881) causes the relaxation and widening of both arterioles (small arteries) and veins. nih.govcapes.gov.br
Reduced Sympathetic Tone : The drug leads to a decrease in plasma norepinephrine (B1679862) concentration, a key neurotransmitter in the sympathetic nervous system responsible for maintaining blood pressure. nih.gov
This combination of effects impairs the body's normal reflex to constrict blood vessels upon standing, leading to blood pooling in the lower extremities and a transient decrease in blood flow to the brain, causing dizziness, lightheadedness, or fainting. medlineplus.govnih.gov
As a derivative of an ergot alkaloid, bromocriptine retains some properties of this class of compounds, including the potential to cause vasoconstriction (narrowing of blood vessels). wikipedia.orgwikipedia.org This effect is considered paradoxical because the drug more commonly causes vasodilation and hypotension.
This vasoconstriction can manifest as:
Vasospasms : These can affect peripheral arteries, leading to Raynaud's phenomenon (numbness and coldness in fingers and toes). wikipedia.org
Serious Cardiovascular Events : Although rare, vasospasms in critical arteries have been linked to severe consequences such as myocardial infarction (heart attack) and stroke. wikipedia.org These events have been reported particularly in the postpartum period. wikipedia.org
The mechanism is related to bromocriptine's interaction with various serotonin (B10506) and adrenergic receptors, a characteristic inherited from its ergot origins. drugbank.com
The use of bromocriptine in the period immediately following childbirth (puerperium) has been associated with serious and life-threatening cardiovascular events. healthline.com These risks, including high blood pressure, heart attack, seizures, and stroke, have led to recommendations against its use for the suppression of lactation in postpartum women. nih.govhealthline.com The co-administration of bromocriptine with sympathomimetic drugs in postpartum women can lead to hypertension and tachycardia and should be avoided. nih.gov
Conversely, bromocriptine is used off-label in the treatment of peripartum cardiomyopathy (PPCM), a life-threatening form of heart failure that occurs towards the end of pregnancy or in the months following delivery. nih.govnih.gov The pathophysiology of PPCM is linked to a toxic fragment of the hormone prolactin. nih.gov Bromocriptine, by inhibiting prolactin release, is considered a disease-specific treatment. nih.govclinmedjournals.org
Clinical studies have shown that adding bromocriptine to standard heart failure therapy can significantly improve the recovery of left ventricular ejection fraction in PPCM patients. clinmedjournals.orgoup.comoup.com However, this use must be carefully weighed against the potential for severe adverse cardiovascular reactions. nih.gov
| Adverse Event | Underlying Mechanism | Key Findings/Citations |
|---|---|---|
| Orthostatic Hypotension | Dopaminergic inhibition of sympathetic nervous system, leading to venous and arteriolar dilation. | Reduces sitting and standing blood pressure and plasma norepinephrine. nih.govcapes.gov.br |
| Paradoxical Vasoconstriction (Vasospasm) | Ergot alkaloid properties; interaction with serotonin and adrenergic receptors. | Rare but serious events like myocardial infarction and stroke have been reported. wikipedia.org |
| Peripartum Hypertension, Myocardial Infarction, Stroke | Vasoconstrictive potential, particularly when used for lactation suppression. | Use in postpartum women has been associated with severe and life-threatening problems. healthline.com |
| Peripartum Cardiomyopathy (PPCM) Treatment Benefit | Inhibition of prolactin release, counteracting the toxic 16-kDa prolactin fragment. | Improves left ventricular ejection fraction when added to standard heart failure therapy. nih.govclinmedjournals.orgahajournals.org |
Gastrointestinal Adverse Events Mechanisms
The gastrointestinal adverse events associated with bromocriptine mesylate are primarily mediated through its action as a dopamine (B1211576) D2 receptor agonist. These mechanisms can be broadly categorized into central and peripheral effects, which collectively contribute to the commonly observed side effects of nausea, vomiting, and altered gastrointestinal motility.
The primary central mechanism underlying bromocriptine-induced nausea and vomiting involves the stimulation of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. nih.govdroracle.aiamegroups.org The CTZ is located in the area postrema on the floor of the fourth ventricle and is characterized by its permeable capillaries, which allow it to detect emetogenic substances in the bloodstream. nih.gov Bromocriptine, as a lipid-soluble dopamine D2 receptor agonist, can cross the blood-brain barrier and directly activate these receptors in the CTZ. nih.gov This activation of D2 receptors in the CTZ initiates a signaling cascade that communicates with the vomiting center in the medulla oblongata, ultimately leading to the sensations of nausea and the act of vomiting. droracle.aiamegroups.org
Peripherally, bromocriptine's interaction with dopamine D2 receptors within the gastrointestinal tract itself contributes to its adverse event profile. Dopamine receptors are widely distributed throughout the gut and play a role in regulating gastrointestinal motility. researchgate.netsemanticscholar.orgnih.govgrantome.com Endogenous dopamine typically exerts an inhibitory effect on intestinal peristalsis through D2 receptors. nih.gov By acting as a D2 agonist, bromocriptine can modulate gastric emptying and intestinal transit, although the effects can be complex. researchgate.netnih.gov Some studies suggest that dopamine agonists can delay gastric emptying and alter antroduodenal coordination, which can contribute to feelings of fullness, bloating, and nausea. researchgate.netfrontiersin.org In animal studies, bromocriptine has been shown to produce a dose-dependent depression in intestinal transit. nih.gov The interplay between the central and peripheral actions of bromocriptine on the gastrointestinal system results in the frequently reported adverse events.
Detailed Research Findings
Clinical trials have consistently documented the high incidence of gastrointestinal side effects with bromocriptine treatment. These events are generally mild to moderate in severity but can lead to treatment discontinuation in a percentage of patients. The most frequently reported gastrointestinal adverse reactions include nausea, vomiting, constipation, abdominal cramps, and diarrhea. webmd.comdrugs.com
In pooled data from Phase 3 clinical trials for the brand Cycloset, gastrointestinal adverse events were the primary driver for the higher rate of discontinuation in the bromocriptine group (24%) compared to the placebo group (9%). fda.gov Nausea is the most common of these, with some studies reporting an incidence as high as 49%. drugs.com Vomiting is also a notable side effect, with one 52-week safety trial observing vomiting in 11.5% of women treated with Cycloset compared to 3.6% in the placebo group, and 5.4% of men on Cycloset versus 2.8% on placebo. fda.gov The gastrointestinal side effects of bromocriptine are often most pronounced at the beginning of treatment and during dose escalation. drugs.com
The following table summarizes the incidence of common gastrointestinal adverse events reported in clinical trials of this compound:
Research into the effects of bromocriptine on gastric function has yielded varied results. One study investigating the acute oral administration of bromocriptine found no significant change in basal or meal-stimulated serum gastrin concentrations. nih.gov However, the same study noted an increased response to submaximal pentagastrin-stimulated gastric acid secretion, suggesting a potential modulatory role on gastric acid production that is not dependent on dopamine receptor stimulation but possibly related to its other properties, such as alpha-adrenergic and/or serotoninergic antagonism. nih.gov
Studies focusing on gastrointestinal motility have provided further insights. Dopamine itself is known to inhibit motility in the upper gastrointestinal tract. grantome.com Animal models have demonstrated that the absence of D2 receptors leads to increased gastrointestinal motility, suggesting that the activation of these receptors by an agonist like bromocriptine would have an inhibitory effect. semanticscholar.org This is consistent with findings that bromocriptine can depress intestinal transit. nih.gov The complex interplay of these central and peripheral mechanisms underscores the multifaceted nature of bromocriptine-induced gastrointestinal adverse events.
Preclinical Research Methodologies and Findings
In Vivo Animal Models
Preclinical evaluation of bromocriptine (B1667881) mesylate in rodent models of Parkinson's disease (PD) has centered on neurotoxin-induced lesion models that replicate the characteristic dopaminergic neurodegeneration of the substantia nigra. The most common models involve the administration of 6-hydroxydopamine (6-OHDA) in rats or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice, both of which selectively destroy dopaminergic neurons, leading to motor deficits analogous to human PD symptoms. researchgate.netresearchgate.netfrontiersin.org
In the 6-OHDA-lesioned rat model, studies have investigated the effects of bromocriptine on the ultrastructure of the caudate nucleus. Research has shown that treatment with bromocriptine can preserve the neuropile, the dense network of neuronal processes, in a manner comparable to sham-operated rats. nih.gov A significant finding was the reduction in the number of synaptic endings with edema in bromocriptine-treated rats compared to their untreated counterparts. nih.gov Furthermore, bromocriptine treatment was associated with a higher number of synaptic contacts with dendritic spines, suggesting a neuroprotective or restorative effect on synaptic integrity. nih.gov These ultrastructural improvements point towards potential antioxidant properties of the compound, which may mitigate the damage caused by the 6-OHDA lesion. nih.gov
Functionally, bromocriptine's action as a dopamine (B1211576) D2 receptor agonist is a key focus. researchgate.net In dopamine-depleted rodents, bromocriptine alone can be inactive; however, its efficacy in producing locomotor excitation is markedly enhanced when administered with a D1 receptor agonist. nih.gov This highlights a synergistic relationship between D1 and D2 receptor stimulation for motor control restoration. nih.gov Bromocriptine has been shown to potentiate the motor effects of other dopamine agonists, such as L-dopa and apomorphine, in various pharmacological models. nih.gov By directly stimulating postsynaptic D2 receptors, bromocriptine mimics the action of endogenous dopamine, which helps to alleviate motor symptoms like tremors, rigidity, and bradykinesia in these models. researchgate.net
Research Findings in Parkinson's Disease Rodent Models
| Model | Animal | Key Findings | Biomarkers / Endpoints |
|---|---|---|---|
| 6-OHDA Unilateral Lesion of Substantia Nigra | Rat | Preserved neuropile ultrastructure; reduced number of synaptic endings with edema; increased synaptic contacts with dendritic spines. nih.gov Suggests antioxidant and neuroprotective properties. nih.gov | Caudate Nucleus Ultrastructure, Synaptic Integrity |
| Dopamine-Depleted Rodent Models | Rodent (Rat/Mouse) | Potentiated the motor effects of L-dopa and apomorphine. nih.gov Required integrity of D1 receptors for locomotor excitation, demonstrating D1/D2 synergy. nih.gov | Locomotor Activity, Psychomotor Performance |
| General Neurotoxin-Induced Models (6-OHDA, MPTP) | Rodent (Rat/Mouse) | Directly stimulates postsynaptic D2 receptors, enhancing dopaminergic signaling to alleviate motor symptoms. researchgate.net | Motor Function (Tremor, Rigidity, Bradykinesia) |
Rodent models of hyperprolactinemia, often induced by chronic estrogen administration, have been instrumental in elucidating the preclinical efficacy of bromocriptine mesylate. These models typically involve the development of prolactin-secreting pituitary adenomas (prolactinomas) in rats, mimicking the human condition. nih.govnih.gov
Bromocriptine acts as a dopamine D2 receptor agonist on the lactotroph cells of the anterior pituitary gland. nih.gov Dopamine is the primary physiological inhibitor of prolactin secretion, and by stimulating these receptors, bromocriptine effectively suppresses both the synthesis and release of prolactin. mdpi.com
In studies using female Fisher 344 rats with estrone-induced pituitary tumors, chronic bromocriptine treatment led to significant reductions in plasma prolactin levels. researchgate.netnih.gov Beyond hormonal suppression, the treatment also induced tumor involution, evidenced by a significant decrease in tumor weight. nih.gov At the cellular level, bromocriptine caused a reduction in the size of mammotroph cells and a decrease in the prominence of the rough endoplasmic reticulum and Golgi complexes, organelles crucial for protein synthesis and secretion. nih.gov This indicates that bromocriptine not only inhibits prolactin release but also curtails its production machinery. nih.gov
Further investigations in ovariectomized Wistar rats treated with estradiol valerate to induce hyperprolactinemia confirmed these findings. Bromocriptine administration effectively decreased serum prolactin levels in all estrogen-treated groups. nih.govaacrjournals.org In animals that developed pituitary enlargement due to high-dose estrogen, bromocriptine also significantly reduced pituitary weight and the number of immunoreactive prolactin cells. nih.govaacrjournals.org Interestingly, bromocriptine treatment was also found to cause a downregulation of dopaminergic binding sites on the tumor cells, a potential feedback mechanism in response to chronic agonist stimulation. nih.gov
Research Findings in Hyperprolactinemia Rodent Models
| Model | Animal | Key Findings | Biomarkers / Endpoints |
|---|---|---|---|
| Estrone-Induced Pituitary Adenoma | Rat (Fisher 344) | Significantly reduced plasma prolactin levels, tumor weight, and mammotroph cell size. nih.gov Decreased rough endoplasmic reticulum and Golgi complexes. nih.gov Caused downregulation of dopamine binding sites. nih.gov | Plasma Prolactin, Tumor Weight, Cell/Organelle Morphology, Dopamine Receptor Density |
| Estradiol-Induced Hyperprolactinemia | Rat (Wistar) | Decreased serum prolactin levels in all treated rats. nih.govaacrjournals.org Reduced pituitary weight and the number of immunoreactive prolactin cells in rats with pituitary enlargement. nih.govaacrjournals.org | Serum Prolactin, Pituitary Weight, Prolactin Cell Count |
| Spontaneous Pituitary Prolactin-Cell Hyperplasia | Rat (Long-Evans) | Reversibly decreased serum prolactin levels, pituitary weight, and percentage of pituitary prolactin cells in aging rats with naturally elevated prolactin. mdpi.com | Serum Prolactin, Pituitary Weight, Prolactin Cell Percentage |
The metabolic effects of this compound have been extensively studied in rodent models that exhibit insulin (B600854) resistance and glucose intolerance, hallmarks of type 2 diabetes. These models include genetically obese mice (e.g., leptin-deficient ob/ob mice) and rodents made insulin resistant through a high-fat diet (HFD). frontiersin.orgnih.gov
In ob/ob mice, a model of obesity and severe insulin resistance, bromocriptine treatment has been shown to improve glucose homeostasis. nih.gov Treated mice exhibited improved glucose and insulin tolerance compared to vehicle-treated controls. nih.gov This was associated with increased insulin sensitivity in key metabolic tissues, including the liver and skeletal muscle. nih.gov The mechanism is partly attributed to bromocriptine's known effect of suppressing prolactin secretion, as prolactin levels can modulate glucose homeostasis. nih.gov Studies where prolactin was replaced in bromocriptine-treated ob/ob mice showed a partial reversal of the improvements in glucose control, confirming that the anti-diabetic effect is at least partially mediated by prolactin suppression. nih.gov
Research in HFD-induced obese mice and genetically obese db/db mice further supports these findings. Daily administration of bromocriptine improved glucose tolerance and increased insulin sensitivity in these models. nih.gov A proposed mechanism involves the resetting of hypothalamic circadian rhythms that regulate metabolism. researchgate.net In insulin-resistant states, hypothalamic dopamine levels are often low; timed administration of bromocriptine is thought to augment these levels, inhibit excessive sympathetic tone, and ultimately reduce hepatic glucose production. researchgate.netresearchgate.net
More recent studies suggest that the beneficial effects on glucose tolerance may also occur through peripheral mechanisms, independent of central dopamine D2 receptors. nih.gov Daily bromocriptine administration was found to reduce markers of endoplasmic reticulum (ER) stress in the livers of diet-induced obese mice, suggesting a role in promoting hepatic ER homeostasis. nih.gov In both genetically obese Zucker rats and diet-induced obese rats, bromocriptine treatment reduced liver triglycerides, lowered blood glucose, and decreased food intake while increasing locomotor activity. frontiersin.org
Research Findings in Insulin Resistance and Glucose Intolerance Rodent Models
| Model | Animal | Key Findings | Biomarkers / Endpoints |
|---|---|---|---|
| Leptin-Deficient (ob/ob) Mice | Mouse | Improved glucose and insulin tolerance; increased insulin sensitivity in liver and skeletal muscle. nih.gov Effects partially mediated by suppression of prolactin secretion. nih.gov | Glucose Tolerance Test (GTT), Insulin Tolerance Test (ITT), Serum Prolactin, Serum Insulin |
| High-Fat Diet (HFD)-Induced Obesity | Mouse | Improved glucose tolerance. nih.gov Reduced levels of hepatic endoplasmic reticulum (ER) stress markers (e.g., CHOP). nih.gov | GTT, Hepatic ER Stress Markers |
| Genetically Obese (db/db) Mice | Mouse | Improved glucose tolerance and increased insulin sensitivity without affecting glucose-induced insulin secretion. nih.gov | GTT, ITT, Serum Insulin |
| Genetically Obese (Zucker) and HFD-Induced Obese Rats | Rat | Reduced liver triglycerides and blood glucose. frontiersin.org Decreased food intake and increased locomotor activity. frontiersin.org | Liver Triglycerides, Blood Glucose, Food Intake, Locomotor Activity |
Preclinical research has explored the therapeutic potential of this compound in transgenic mouse models of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons. nih.gov The most widely used models for these studies express a mutant form of the human Cu/Zn superoxide dismutase (SOD1) gene, such as the SOD1-H46R or SOD1-G93A mutations, which cause an ALS-like phenotype in mice. researchgate.netnih.gov
The rationale for investigating bromocriptine stems from its identification as a compound that upregulates the neuronal apoptosis inhibitory protein (NAIP), a suppressor of cell death induced by oxidative stress. nih.gov Given the crucial role of oxidative stress in the pathophysiology of ALS, enhancing endogenous protective mechanisms is a key therapeutic strategy. nih.gov
In studies utilizing the ALS mouse model carrying the SOD1-H46R mutation, post-onset administration of bromocriptine demonstrated positive outcomes. nih.gov Treated mice showed sustained motor functions and a modest but significant prolongation of survival after the onset of symptoms. nih.gov Histopathological analysis of the spinal cord revealed that bromocriptine treatment delayed the loss of anterior horn cells, the primary motor neurons affected in ALS. nih.gov
Furthermore, bromocriptine was found to suppress neuroinflammation, a key component of ALS progression. Treatment reduced the number of reactive astrocytes (astrogliosis) and lowered the levels of inflammatory factors, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), in the spinal cords of symptomatic mice. nih.gov The compound also decreased levels of oxidative damage in the spinal cord. nih.gov Mechanistically, bromocriptine treatment led to the upregulation of anti-oxidative stress genes, such as activating transcription factor 3 (ATF3) and heme oxygenase-1 (HO-1), suggesting it protects motor neurons by mitigating oxidative injury and suppressing glial inflammation. nih.gov
Research Findings in Amyotrophic Lateral Sclerosis Rodent Models
| Model | Animal | Key Findings | Biomarkers / Endpoints |
|---|---|---|---|
| Transgenic SOD1-H46R Mutant | Mouse | Sustained motor functions and modestly prolonged survival after disease onset. nih.gov Delayed loss of anterior horn motor neurons. nih.gov | Motor Function Tests (Balance Beam, Footprint Analysis), Survival Rate, Motor Neuron Count |
| Transgenic SOD1-H46R Mutant | Mouse | Reduced number of reactive astrocytes (astrogliosis). nih.gov Decreased levels of inflammatory factors iNOS and TNF-α in the spinal cord. nih.gov | Astrocyte Count, iNOS Levels, TNF-α Levels |
| Transgenic SOD1-H46R Mutant | Mouse | Reduced levels of oxidative damage in the spinal cord. nih.gov Upregulated anti-oxidative stress genes (ATF3, HO-1). nih.gov | Oxidative Stress Markers, Gene Expression (ATF3, HO-1) |
The anticancer potential of this compound has been investigated in preclinical xenograft models of prostate cancer, particularly focusing on advanced, treatment-resistant forms of the disease. These studies typically involve implanting human prostate cancer cell lines into immunocompromised mice (e.g., athymic nude mice) to study tumor growth in an in vivo environment.
Research has specifically targeted chemoresistant, castration-resistant prostate cancer (CRPC), a major clinical challenge. In a model using chemoresistant C4-2B-TaxR xenografts, which are resistant to the chemotherapy agent docetaxel, bromocriptine administered as a monotherapy significantly inhibited the skeletal growth of these tumors. nih.govnih.gov This suggests a potential role for bromocriptine in overcoming chemoresistance. nih.gov
The mechanism of action in these cancer models appears to be multifactorial. Bromocriptine was found to effectively induce cell cycle arrest and activate apoptosis in chemoresistant prostate cancer cells, while having less effect on chemoresponsive cells. nih.gov At the molecular level, treatment increased the expression of the dopamine D2 receptor (DRD2) in cancer cells. nih.govnih.gov The engagement of this receptor and downstream signaling pathways, including the modulation of adenosine monophosphate-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK), is implicated in its anticancer effects. nih.gov
Furthermore, RNA sequencing analyses revealed that bromocriptine affects a range of genes involved in regulating the cell cycle, DNA repair, and cell death. nih.gov A notable portion of these genes overlapped with targets of the p53-p21-retinoblastoma protein (RB) pathway, a critical tumor suppressor network. nih.gov In addition to its effects as a monotherapy, studies have also shown that bromocriptine can enhance the efficacy of docetaxel, retarding the skeletal growth of C4-2-Luc tumors in mice more effectively than either agent alone. figshare.com
Research Findings in Prostate Cancer Xenograft Models
| Model | Animal | Key Findings | Biomarkers / Endpoints |
|---|---|---|---|
| Chemoresistant C4-2B-TaxR Intratibial Xenograft | Mouse (Athymic Nude) | As a monotherapy, significantly inhibited skeletal tumor growth. nih.govnih.gov Reduced osteolytic and osteoblastic lesions. nih.gov | Tumor Volume/Growth, Serum PSA, Bone Integrity (X-ray) |
| Chemoresistant Prostate Cancer Cells (In Vivo) | Mouse (Athymic Nude) | Induced cell cycle arrest and activated apoptosis. nih.gov Reduced tissue expression of the proliferation marker Ki67 in bone tumors. nih.gov | Cell Cycle Analysis, Apoptosis Assays, Ki67 Expression |
| C4-2-Luc Intratibial Xenograft | Mouse | In combination with docetaxel, significantly retarded skeletal tumor growth. figshare.com | Tumor Growth, Serum PSA |
| Chemoresistant Prostate Cancer Cells (In Vivo) | Mouse | Increased protein expression of dopamine D2 receptor (DRD2). nih.gov Modulated DRD2 signaling pathways (AMPK, p38 MAPK) and expression of cell cycle regulators (p53, p21, c-Myc). nih.govnih.govfigshare.com | DRD2 Expression, Signaling Pathway Protein Levels |
Rodent Models (Mice, Rats)
In Vitro Cellular and Molecular Studies
In vitro studies using primary cultures of rat anterior pituitary cells have shown that bromocriptine inhibits the release of both prolactin and growth hormone in a dose-dependent manner nih.govnih.gov. This inhibitory effect can be blocked by the dopamine receptor antagonist spiperone, indicating that the action of bromocriptine is mediated through dopamine receptors present on both mammotrophs and somatotrophs nih.gov. Furthermore, studies on the rat pituitary tumor cell line GH3 demonstrated that while bromocriptine significantly reduced the secretion of growth hormone and prolactin, it only exhibited cytotoxic effects at the highest concentrations, suggesting a direct effect on hormone release and tumor cell morphology without affecting normal pituitary cells nih.gov.
In studies with human pituitary lactotroph adenomas in vitro, bromocriptine was found to rapidly decrease prolactin release. Within 2 hours of incubation, prolactin release dropped to 46% to 74% of the control levels nih.gov. Maximum suppression, to 18% to 32% of control, was observed after 24 hours of treatment nih.gov. Morphological analysis revealed that the initial inhibition of prolactin secretion is associated with an increase in the cytoplasmic volume density of secretory granules, suggesting an inhibition of hormone release, and a decrease in rough endoplasmic reticulum, indicating reduced hormone synthesis nih.gov.
**Table 2: Time-Dependent Effects of Bromocriptine on Prolactin Release from Human Pituitary Adenoma Cells *In Vitro***
| Incubation Time | Prolactin Release (as % of Control) |
|---|---|
| 2 hours | 46% - 74% |
| 24 hours | 18% - 32% |
In vitro investigations using human liver microsomes have shown that bromocriptine has a high affinity for the cytochrome P450 enzyme CYP3A nih.gov. The primary metabolic pathway involves hydroxylations at the proline ring of the cyclopeptide moiety nih.gov. Consequently, inhibitors and potent substrates of CYP3A4 have the potential to inhibit the clearance of bromocriptine, leading to increased plasma levels nih.gov. Bromocriptine itself is also an inhibitor of CYP3A4, with a calculated IC50 value of 1.69 μM nih.govbiocrick.com. However, given the low therapeutic concentrations of bromocriptine in patients, a significant alteration of the metabolism of other drugs cleared by CYP3A4 is not anticipated nih.gov. Bromocriptine is extensively metabolized during its first pass through the liver nih.gov.
This compound has been identified as a potent and selective inhibitor of chemoresistant prostate cancer (PCa) cells nih.govresearchgate.netresearchgate.net. In chemoresistant PCa cell lines, such as C4-2B-TaxR, bromocriptine exhibited a significantly lower IC50 value (1.41 μM) compared to the parental chemoresponsive C4-2B cells (> 60 μM) nih.gov. This indicates a high selectivity and potency against chemoresistant cells nih.gov. The compound was found to induce cell cycle arrest and activate apoptosis in these chemoresistant cells, while having minimal cytotoxic effects on chemoresponsive PCa cells, including LNCaP, C4-2, CWR22Rv1, and PC-3 lines nih.gov.
Mechanistically, bromocriptine treatment in chemoresistant PCa cells led to an increase in the percentage of cells in the G2/M phase of the cell cycle nih.gov. RNA sequencing analysis revealed that bromocriptine affects the expression of genes involved in the regulation of the cell cycle, DNA repair, and cell death nih.govresearchgate.netresearchgate.net. At the protein level, bromocriptine was shown to inhibit the expression of c-Myc, E2F-1, and survivin, while increasing the expression of p53, p21, and p27 nih.govaacrjournals.org. It also markedly reduces androgen receptor (AR) levels nih.govaacrjournals.org.
Table 3: Cytotoxicity of Bromocriptine in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 Value (μM) |
|---|---|---|
| C4-2B-TaxR | Chemoresistant | 1.41 |
| C4-2B | Chemoresponsive | > 60 |
| ARCaPE-shCtrl | Chemoresponsive | > 60 |
| LNCaP | Chemoresponsive | > 60 |
| C4-2 | Chemoresponsive | > 60 |
| CWR22Rv1 | Chemoresponsive | > 60 |
| PC-3 | Chemoresponsive | > 60 |
This compound is a potent agonist for dopamine D2-like receptors, with a high affinity for the D2 and D3 subtypes. biocrick.com Receptor binding assays have determined the inhibitory constants (Ki) of bromocriptine for various dopamine receptor subtypes. The Ki values are approximately 8 nM for D2, 5 nM for D3, 290 nM for D4, 440 nM for D1, and 450 nM for D5 receptors . Another source reports Ki values of 12.2 nM for both D2 and D3 receptors, 59.7 nM for D4, 1659 nM for D1, and 1691 nM for D5 receptors selleckchem.comcaymanchem.com.
Functional assays have demonstrated that bromocriptine stimulates [35S]-GTPγS binding at the D2 dopamine receptor expressed in CHO cells with a pEC50 of 8.15 ± 0.05 biocrick.commedchemexpress.com. It activates both the long (D2L) and short (D2S) isoforms of the D2 receptor, with EC50 values of 0.10-0.12 nM and 4.4 nM, respectively . In addition to its high affinity for dopamine receptors, bromocriptine also binds to serotonin (B10506) (5-HT) receptor subtypes 5-HT1A and 5-HT1D with Ki values of 12.9 and 10.7 nM, respectively, as well as to α1-adrenergic receptors with Ki values ranging from 1.12 to 4.17 nM caymanchem.com.
Table 4: Binding Affinities (Ki) of Bromocriptine for Dopamine Receptor Subtypes
| Receptor Subtype | Ki Value (nM) - Source 1 | Ki Value (nM) - Source 2 |
|---|---|---|
| D1 | ~440 | 1659 |
| D2 | ~8 | 12.2 |
| D3 | ~5 | 12.2 |
| D4 | ~290 | 59.7 |
| D5 | ~450 | 1691 |
Molecular and Genetic Analyses in Preclinical Research
Preclinical investigations into this compound have employed a range of molecular and genetic methodologies to elucidate its mechanisms of action at a subcellular level. These studies have been pivotal in understanding how the compound modulates gene and protein expression and influences critical signaling pathways involved in various pathological conditions.
Gene Expression Profiling (e.g., RNA-seq)
Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), has provided an unbiased, comprehensive view of the genetic landscape altered by bromocriptine in preclinical models. This methodology allows for the quantification of thousands of transcripts simultaneously, revealing global changes in gene expression.
In a study involving chemoresistant prostate cancer (PCa) cells, RNA-seq analysis was performed to identify the molecular targets of bromocriptine. nih.gov The analysis of C4-2B-TaxR cells treated with bromocriptine identified 157 differentially expressed genes (DEGs) when applying a fold-change cutoff of ≥ 1.5 and an adjusted p-value of less than 0.05. nih.gov These DEGs were primarily implicated in the regulation of the cell cycle, DNA repair, and cell death. nih.govresearchgate.net Notably, this transcriptomic profiling revealed that approximately one-third of the genes affected by bromocriptine were known targets of the p53-p21-retinoblastoma protein (RB) pathway, highlighting a key mechanism of its anti-cancer effects. nih.govresearchgate.net
| Methodology | Cell Line | Key Findings | Affected Gene Clusters |
|---|---|---|---|
| RNA-seq | C4-2B-TaxR | Identified 157 differentially expressed genes (DEGs). nih.gov | Cell Cycle Regulation, DNA Repair, Cell Death, p53-p21-RB Pathway Targets. nih.govresearchgate.net |
Protein Expression and Post-Translational Modification Studies
Investigations at the protein level have corroborated and expanded upon findings from gene expression studies. These analyses focus on specific proteins and their modifications, which are crucial for cellular function and signaling.
Dopamine D2 Receptor (DRD2): As a potent dopamine D2 receptor agonist, bromocriptine has been shown to increase the protein expression of DRD2 in chemoresistant prostate cancer cells. nih.gov This upregulation may lead to sustained activation of DRD2 signaling, contributing to the compound's therapeutic effects. nih.gov
Cell Cycle and Apoptosis Regulators: In chemoresponsive prostate cancer cells (C4-2), bromocriptine treatment suppressed the expression of key oncogenic proteins including c-Myc, E2F-1, and survivin. researchgate.net Conversely, it upregulated the expression of tumor suppressor proteins p53, p21, and p27. researchgate.net These molecular changes are believed to contribute to the synergistic effect of bromocriptine with chemotherapeutic agents by suppressing cell cycle progression and inducing apoptosis. researchgate.net
Androgen Receptor (AR) and Hsp90: Preclinical studies have demonstrated that bromocriptine can inhibit the Androgen Receptor, a primary driver in prostate cancer. researchgate.net It has been shown to markedly reduce AR levels, an effect that is mediated, at least in part, through the degradation of the protein involving Heat shock protein 90 (Hsp90). scivisionpub.com
| Protein Target | Effect of Bromocriptine | Preclinical Model |
|---|---|---|
| DRD2 | Increased expression. nih.gov | Chemoresistant Prostate Cancer Cells. nih.gov |
| c-Myc | Suppressed expression. researchgate.net | Chemoresponsive Prostate Cancer Cells. researchgate.net |
| E2F-1 | Suppressed expression. researchgate.net | Chemoresponsive Prostate Cancer Cells. researchgate.net |
| Survivin | Suppressed expression. researchgate.net | Chemoresponsive Prostate Cancer Cells. researchgate.net |
| p53 | Upregulated expression. researchgate.net | Chemoresponsive Prostate Cancer Cells. researchgate.net |
| p21 | Upregulated expression. researchgate.net | Chemoresponsive Prostate Cancer Cells. researchgate.net |
| p27 | Upregulated expression. researchgate.net | Chemoresponsive Prostate Cancer Cells. researchgate.net |
| Androgen Receptor (AR) | Inhibited/Reduced levels. researchgate.netscivisionpub.com | Prostate Cancer Cells. researchgate.netscivisionpub.com |
| Hsp90 | Mediates AR degradation. scivisionpub.com | Prostate Cancer Cells. scivisionpub.com |
Signaling Pathway Investigations
Elucidating the impact of bromocriptine on intracellular signaling cascades has been a major focus of preclinical research, particularly in the context of metabolic diseases.
Leptin-IL-6/JAK2/p-STAT3/SOCS3 Pathway: In diabetic rat models, bromocriptine was found to curtail the inflammatory Leptin-Interleukin-6 signaling pathway. nih.govresearchgate.netnih.govscienceopen.comnih.gov It significantly reduced elevated serum leptin and muscular IL-6 levels, which in turn decreased the activation of Janus kinase 2 (JAK2) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (p-STAT3). nih.gov This led to a reduction in the compensatory molecule, Suppressor of Cytokine Signaling 3 (SOCS3). nih.gov
p-IR/p-AKT/GLUT4 Pathway: Bromocriptine demonstrated a significant ability to enhance the insulin signaling pathway. nih.govresearchgate.netnih.govnih.gov In the skeletal muscle of diabetic rats, it reversed the diabetes-induced decrease in phosphorylated insulin receptor (p-IR) and phosphorylated protein kinase B (p-AKT), which resulted in an increase in Glucose transporter type 4 (GLUT4). nih.gov
PPAR-γ/Adiponectin Pathway: The anti-diabetic effect of bromocriptine is also mediated through the enhancement of the Peroxisome proliferator-activated receptor-gamma (PPAR-γ)/adiponectin signaling pathway. nih.govresearchgate.netnih.gov Treatment with bromocriptine in diabetic rats led to an intensification of both PPAR-γ content in skeletal muscle and the serum levels of adiponectin, which is crucial for glucose and lipid homeostasis. nih.gov
Nrf2/PARP-1 Pathway: Bromocriptine has shown antioxidant capabilities by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Poly [ADP-ribose] polymerase 1 (PARP-1) pathway. nih.govresearchgate.netnih.gov It increases the expression and nuclear translocation of Nrf2, a key transcription factor for antioxidant enzymes. frontiersin.org This Nrf2-related cytoprotective effect is dependent on the PI3K/Akt pathway. frontiersin.org
GLP-1 Signaling: Preclinical studies have shown that bromocriptine treatment can correct levels of Glucagon-like peptide-1 (GLP-1). nih.govresearchgate.netnih.gov Furthermore, combining chronic bromocriptine administration with a GLP-1 analog produced synergistic effects, leading to greater improvement in glucose intolerance in animal models of type 2 diabetes than either agent alone. researchgate.net
| Signaling Pathway | Effect of Bromocriptine | Key Downstream Effects |
|---|---|---|
| Leptin-IL-6/JAK2/p-STAT3/SOCS3 | Inhibited/Curtailed. nih.govresearchgate.netnih.govscienceopen.comnih.gov | Reduced inflammation. nih.gov |
| p-IR/p-AKT/GLUT4 | Enhanced/Activated. nih.govresearchgate.netnih.govnih.gov | Improved insulin sensitivity and glucose uptake. nih.gov |
| PPAR-γ/Adiponectin | Enhanced. nih.govresearchgate.netnih.gov | Improved glucose and lipid homeostasis. nih.gov |
| Nrf2/PARP-1 | Modulated. nih.govresearchgate.netnih.gov | Increased antioxidant response. frontiersin.org |
| GLP-1 | Corrected levels; Synergistic effect with GLP-1 analogs. nih.govresearchgate.netnih.gov | Improved glucose tolerance. researchgate.net |
Clinical Research Methodologies and Outcomes
Randomized Controlled Trials and Meta-Analyses
Randomized controlled trials (RCTs) and subsequent meta-analyses form the cornerstone of the evidence base for bromocriptine (B1667881) mesylate in type 2 diabetes management.
Efficacy Assessments (e.g., HbA1c Reduction, Glucose Tolerance Tests)
The primary efficacy of bromocriptine mesylate has been measured by its impact on key glycemic parameters, most notably the reduction in glycated hemoglobin (HbA1c). Multiple RCTs have consistently demonstrated that a quick-release formulation of bromocriptine (bromocriptine-QR) lowers HbA1c by approximately 0.4% to 0.8% as both a monotherapy and in combination with other antidiabetic agents nih.govresearchgate.net.
A meta-analysis of nine studies involving 2,709 participants revealed a statistically significant weighted mean difference in HbA1c reduction of -0.6% for the bromocriptine-QR group compared to the control group. In two separate 24-week trials involving patients inadequately controlled on sulfonylurea therapy, the addition of bromocriptine-QR resulted in a mean HbA1c decrease of 0.4%, while the placebo group saw an increase of 0.3% tandfonline.com. Similarly, another study noted mean A1c reductions of 0.1% to 0.4% with bromocriptine, compared to increases of 0.3% to 0.4% with placebo mdedge.com.
Beyond HbA1c, clinical trials have also assessed effects on fasting plasma glucose (FPG) and glucose tolerance. In a 16-week study of obese patients with type 2 diabetes, bromocriptine-QR treatment led to a decrease in FPG by 17 mg/dL and a 22 mg/dL reduction in the mean plasma glucose change after an oral glucose tolerance test, compared to placebo nih.gov. Another trial in obese subjects with impaired glucose tolerance demonstrated a 46% decrease in the area under the serum glucose curve during an oral glucose tolerance test after 18 weeks of treatment nih.gov. However, the effects on fasting glucose can be modest, with some larger studies showing mean reductions of 0 to 10 mg/dL mdedge.com.
| Study/Analysis | Patient Population | Duration | Intervention | Placebo-Adjusted HbA1c Reduction | Placebo-Adjusted FPG Reduction |
|---|---|---|---|---|---|
| Meta-Analysis (9 RCTs) | 2,709 T2DM Patients | Varies | Bromocriptine-QR Add-on | -0.6% | Data not specified |
| Monotherapy Trial | 159 T2DM Patients (uncontrolled) | 24 Weeks | Bromocriptine-QR | -0.4% | Data not specified |
| Add-on to Sulfonylurea Trial | 249 T2DM Patients (uncontrolled) | 24 Weeks | Bromocriptine-QR | -0.7% | Data not specified |
| Add-on to various OADs | T2DM Patients (A1c >7.5%) | 52 Weeks | Bromocriptine-QR | -0.5% | Data not specified |
| Pijl et al. (2000) | Obese T2DM Patients | 16 Weeks | Bromocriptine-QR | -0.6% | -17 mg/dL |
Safety Profile Evaluation
The safety of this compound has been extensively evaluated in clinical trials, most notably in the 52-week, randomized, double-blind, multicenter "Cycloset Safety Trial," which involved 3,095 patients with type 2 diabetes mdedge.com. The primary safety endpoint was the occurrence of any serious adverse event (SAE). The results showed that the frequency of SAEs was comparable between the bromocriptine-QR and placebo groups (8.6% vs. 9.6%, respectively).
A key finding from this large safety trial was the favorable cardiovascular profile. Fewer patients in the bromocriptine-QR group experienced a composite cardiovascular endpoint (myocardial infarction, stroke, coronary revascularization, and hospitalization for angina or congestive heart failure) compared to the placebo group (1.8% vs. 3.2%) mdpi.com. An analysis of 3,070 subjects from this trial demonstrated a significant 40% relative risk reduction in this composite cardiovascular endpoint nih.gov.
The most commonly reported adverse events in clinical trials are generally mild and transient, including nausea, fatigue, vomiting, headache, and dizziness nih.gov. These events are more likely to occur during the initial titration of the medication and often resolve within a median of 14 days nih.gov. Importantly, clinical trials have shown that this compound has a low risk of hypoglycemia and does not lead to weight gain, which is a significant advantage in the management of type 2 diabetes nih.gov.
Comparative Efficacy Studies (e.g., vs. Metformin, Teneligliptin)
Comparative efficacy studies have been conducted to position this compound relative to other oral antidiabetic agents.
Versus Metformin: Evidence from a systematic review suggests that bromocriptine is superior as an add-on therapy to metformin compared to metformin alone nih.gov. A randomized, open-labeled phase IV clinical trial in Indian patients with type 2 diabetes demonstrated that the combination of bromocriptine with metformin significantly decreased FPG, postprandial plasma glucose (PPPG), and HbA1c more effectively than metformin monotherapy templehealth.org.
Versus Teneligliptin: In contrast, studies comparing bromocriptine to the dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin have found bromocriptine to be inferior in glycemic control nih.gov. One comparative study concluded that teneligliptin was superior to bromocriptine in the reduction of FPG, PPPG, and HbA1c levels after three months of treatment tandfonline.com. A Bayesian network meta-analysis further supported this, showing that teneligliptin demonstrated significant efficacy in reducing these glycemic markers compared to bromocriptine accp1.org.
| Comparison | Study Type | Key Finding | Citation |
|---|---|---|---|
| Bromocriptine + Metformin vs. Metformin alone | Systematic Review | Bromocriptine as an add-on was superior to metformin alone. | nih.gov |
| Bromocriptine + Metformin vs. Metformin alone | Phase IV RCT | Combination therapy was more effective in reducing FPG, PPPG, and HbA1c. | templehealth.org |
| Bromocriptine vs. Teneligliptin | Comparative Study | Teneligliptin was superior in reducing FPG, PPPG, and HbA1c. | tandfonline.com |
| Bromocriptine vs. Teneligliptin | Bayesian Network Meta-Analysis | Teneligliptin showed significantly greater efficacy in reducing glycemic markers. | accp1.org |
Observational Studies and Real-World Evidence
While the bulk of the evidence for this compound in diabetes comes from controlled clinical trials, some observational data provide insights into its use in broader, real-world settings. An early observational trial involving 15 subjects with diabetes who were given bromocriptine daily for 4 to 8 weeks showed a significant decrease in fasting glucose levels tandfonline.comnih.gov.
The large Cycloset Safety Trial, while a randomized controlled study, provides evidence that mirrors real-world conditions by including patients on their usual diabetes therapy, including various combinations of oral agents and insulin (B600854) mdedge.com. The findings of reduced cardiovascular events in this trial suggest a potential real-world benefit, particularly for patients with existing cardiovascular disease tandfonline.comnih.gov. Data from the EuroObservational Research Programme (EORP) registry on peripartum cardiomyopathy, a different condition, showed that among 552 patients, those treated with bromocriptine in addition to standard care had better maternal outcomes, suggesting a potential cardiovascular benefit in a real-world patient population nih.gov. Further research through dedicated observational studies is needed to fully characterize its long-term effectiveness and safety in routine clinical practice for diabetes management.
Subgroup Analyses and Patient Stratification Research
Subgroup analyses of large clinical trials have been crucial in identifying patient populations that may derive the most benefit from this compound therapy.
A key finding is that the efficacy of bromocriptine is more pronounced in patients with poorer glycemic control at baseline. A subgroup analysis of the 52-week safety trial focused on patients with a baseline HbA1c level greater than 7.5%. In this group, the addition of bromocriptine to existing therapies (including metformin and a sulfonylurea) significantly reduced HbA1c by an average of 0.5% mdedge.com. After one year, 25% of these patients receiving bromocriptine achieved an HbA1c level below 7.0%, compared to only 9% in the placebo group mdedge.com. Similarly, an analysis of subjects on metformin with a baseline HbA1c ≥ 7.5% found that bromocriptine-QR therapy resulted in a significant mean HbA1c reduction of -0.51% at 52 weeks compared to placebo nih.gov.
Patient stratification research also suggests a particular benefit for obese individuals with type 2 diabetes nih.gov. The drug's favorable profile of not causing weight gain makes it an acceptable option for this population nih.gov. An early study in obese, non-diabetic, hyperinsulinemic women found that a quick-release formulation of bromocriptine had a beneficial effect on hyperglycemia and dyslipidemia nih.gov. Another study in obese subjects with impaired glucose tolerance found that bromocriptine treatment resulted in significant weight loss of 6.3 kg over 18 weeks nih.gov. These findings indicate that patients with obesity and those with higher initial HbA1c levels are important subgroups to consider for bromocriptine therapy.
Future Directions and Research Gaps for Bromocriptine Mesylate
Elucidation of Unclear Mechanisms of Action
While the primary mechanism of bromocriptine (B1667881) mesylate as a dopamine (B1211576) D2 receptor agonist is well-understood, its therapeutic effects in certain conditions, particularly type 2 diabetes, suggest more complex and not entirely elucidated pathways. Future research should focus on clarifying these nuanced mechanisms.
One key area of investigation is the precise action of bromocriptine on hypothalamic centers that regulate metabolism. It is believed that bromocriptine's influence on these centers contributes to improved insulin (B600854) sensitivity and glucose tolerance. patsnap.com Further studies are needed to map the specific neuronal circuits and molecular signaling cascades within the hypothalamus that are modulated by bromocriptine.
Another intriguing aspect is the drug's ability to reset the circadian rhythm of dopamine and serotonin (B10506), which in turn regulates glucose and lipid metabolism. patsnap.compatsnap.com The interaction between dopaminergic input and the suprachiasmatic nucleus (SCN), the body's master clock, appears to be crucial. In insulin-resistant states, the natural circadian peak in SCN dopaminergic activity is diminished. Timed administration of bromocriptine may mimic this natural rhythm, thereby restoring metabolic homeostasis. nih.gov Research is required to fully understand the molecular clock genes and signaling pathways involved in this process.
| Unclear Mechanism | Proposed Action | Research Focus |
| Hypothalamic Regulation | Modulates hypothalamic centers controlling metabolism. patsnap.com | - Mapping of specific neuronal circuits. - Identification of downstream molecular targets. |
| Circadian Rhythm Reset | Resets the circadian rhythm of dopamine and serotonin. patsnap.com | - Investigating the role of clock genes. - Understanding the interaction with the suprachiasmatic nucleus (SCN). nih.gov |
| Sympatholytic Activity | Inhibits excessive sympathetic tone in the central nervous system. ijnrd.org | - Elucidating the specific central pathways involved. - Determining the impact on end-organ sympathetic outflow. |
Exploration of Novel Therapeutic Indications and Repurposing Opportunities
The diverse pharmacological profile of bromocriptine mesylate makes it a candidate for repurposing in various other diseases. Preliminary research has shown promise in several areas, warranting further investigation.
Neurodegenerative Diseases: Beyond Parkinson's disease, there is growing interest in the potential of bromocriptine for other neurodegenerative conditions. A notable example is Alzheimer's disease. Preclinical studies using induced pluripotent stem cells (iPSCs) have suggested that bromocriptine can modulate the metabolism of amyloid-β (Aβ), a key pathological hallmark of Alzheimer's. Specifically, it has been shown to reduce the levels of Aβ42, the more aggregation-prone form of amyloid. nih.gov A clinical trial, the REBRAnD study, is underway to investigate the safety and efficacy of bromocriptine in patients with Alzheimer's disease carrying presenilin 1 (PSEN1) mutations. nih.govelsevierpure.com
Psychiatric Disorders: The role of dopamine in various psychiatric illnesses has led to the exploration of bromocriptine in this domain. While its use in schizophrenia has been approached with caution due to the theoretical risk of exacerbating psychosis, a clinical trial is investigating its safety and tolerability as an adjunct to antipsychotic drug regimens for managing impaired glucose tolerance in patients with schizophrenia. clinicaltrials.govclinicaltrials.govstanford.edustanfordhealthcare.org Preliminary data from earlier, smaller studies also suggested potential benefits in neuroleptic malignant syndrome, cocaine withdrawal, and depression, although these findings require confirmation in larger, more rigorous trials. nih.gov
Oncology: The inhibitory effects of bromocriptine on prolactin have led to its investigation in hormone-dependent cancers. Furthermore, its potential to modulate inflammatory pathways, such as the NF-κB signaling cascade, suggests a broader anti-cancer role. nih.gov Research is ongoing to explore its efficacy in various cancer types, both as a monotherapy and in combination with existing treatments.
| Potential New Indication | Rationale | Stage of Research |
| Alzheimer's Disease | Modulates amyloid-β metabolism, reducing Aβ42 levels. nih.gov | Clinical Trial (REBRAnD study) elsevierpure.com |
| Schizophrenia (adjunctive) | To manage antipsychotic-induced metabolic disturbances. clinicaltrials.govclinicaltrials.gov | Clinical Trial stanford.edustanfordhealthcare.org |
| Neuroleptic Malignant Syndrome | Dopamine agonist activity may counteract the effects of dopamine blockade. drugbank.com | Case reports and small trials nih.gov |
| Cocaine Withdrawal | Potential to modulate dopamine pathways involved in addiction. nih.gov | Preliminary studies nih.gov |
| Cancer | Inhibition of prolactin and modulation of inflammatory pathways (NF-κB). nih.gov | Preclinical and early clinical investigation |
Development of Advanced Drug Delivery Systems (e.g., Nose-to-Brain Nanoparticles)
A significant challenge with orally administered this compound is its extensive first-pass metabolism, leading to low bioavailability. ijnrd.org To overcome this and to enhance its delivery to the central nervous system for neurological indications, advanced drug delivery systems are being developed.
Nose-to-brain delivery via nanoparticles has emerged as a promising non-invasive approach. This route bypasses the blood-brain barrier, allowing for direct transport of the drug to the brain. tandfonline.comtandfonline.com Several studies have focused on formulating bromocriptine-loaded nanoparticles using biodegradable polymers like chitosan (B1678972) and poly ε-caprolactone (PCL). mdpi.comresearchgate.net These formulations have been shown to enhance brain targeting efficiency and improve therapeutic outcomes in animal models of Parkinson's disease. nih.gov
Future research in this area should focus on optimizing nanoparticle characteristics for enhanced mucoadhesion, controlled release, and long-term stability. Further in vivo studies are needed to confirm the safety and efficacy of these novel delivery systems in humans.
| Nanoparticle Formulation | Polymer | Average Size (nm) | Zeta Potential (mV) | Key Findings |
| LMWP/Lf-BCM-NPs | PLGA co-modified with low molecular weight protamine (LMWP) and lactoferrin (Lf) | 248.53 ± 16.25 | -2.63 ± 0.74 | Increased brain targeting efficiency and neuroprotective effects in a mouse model of Parkinson's disease. nih.gov |
| BM-CS-PCL NPs | Poly ε-caprolactone (PCL) coated with Chitosan (CS) | 296 ± 2.9 | -16.2 ± 3.8 | High entrapment efficiency (90.7%) and sustained drug release over 48 hours. mdpi.comresearchgate.net |
| BRC-loaded CS NPs | Chitosan (CS) | Not specified | Not specified | Greater retention in nostrils and higher brain-to-blood ratio compared to bromocriptine solution, indicating direct nose-to-brain transport. tandfonline.comtandfonline.com |
Personalized Medicine Approaches and Biomarker Identification
The variability in patient response to this compound highlights the need for a more personalized approach to treatment. The identification of predictive biomarkers could help in selecting patients who are most likely to benefit from the therapy and in optimizing treatment regimens.
Currently, there is a lack of well-validated biomarkers to guide bromocriptine therapy. Research in this area is still in its early stages. For instance, in the context of Alzheimer's disease, the presence of specific genetic mutations, such as in the PSEN1 gene, is being used as a basis for patient selection in clinical trials. nih.gov This represents a step towards a genetically-guided therapeutic strategy.
In endocrinological applications, such as acromegaly, studies are beginning to explore the correlation between the response to a bromocriptine suppression test and tumor characteristics, which could potentially serve as a predictive marker for treatment response. endocrine-abstracts.org However, more extensive research is needed to identify and validate robust biomarkers, which could include genetic markers, protein expression profiles, or imaging characteristics.
Long-Term Efficacy and Safety Research
While this compound has a long history of clinical use, there are still gaps in our understanding of its long-term efficacy and safety, particularly in its newer indications and in specific patient populations.
In the treatment of acromegaly, for example, long-term studies have demonstrated sustained suppression of growth hormone levels in a significant proportion of patients over periods of up to 36 months. nih.govnih.gov However, the durability of this response beyond this timeframe and the factors predicting long-term success require further investigation.
For type 2 diabetes, the Cycloset Safety Trial, a 52-week study, provided important data on the cardiovascular safety of a quick-release formulation of bromocriptine. The trial showed a significant reduction in a composite of major cardiovascular events. diabetesincontrol.comdiabetesincontrol.comduke.edu Longer-term follow-up studies are needed to confirm these cardiovascular benefits and to assess the long-term impact on glycemic control and other metabolic parameters. nih.gov
| Indication | Study Duration | Key Efficacy Findings | Key Safety Findings |
| Acromegaly | 6-36 months | GH suppression to ≤5 µg/L in 16/35 patients; GH reduction to ≤50% of baseline in 33/35 patients. nih.govnih.gov | Generally well-tolerated with insignificant side effects. nih.govnih.gov Caution advised in patients with suprasellar tumor extension. nih.govnih.gov |
| Type 2 Diabetes | 52 weeks | Modest improvements in glycemic control. nih.gov | No increase in serious adverse events compared to placebo. duke.edu 40% reduction in the hazard rate for a composite of major cardiovascular events. diabetesincontrol.comdiabetesincontrol.comduke.edu |
| Parkinson's Disease | >2 years | Long-term efficacy not definitively established. hres.ca | Long-term use has been associated with pulmonary infiltrates and fibrosis in a small number of patients. hres.ca |
Comparative Effectiveness Research against Newer Agents
Since the introduction of bromocriptine, newer agents with different pharmacological profiles have become available for many of its indications. Comparative effectiveness research is crucial to define the optimal place of bromocriptine in current treatment algorithms.
Hyperprolactinemia: In the treatment of hyperprolactinemia, cabergoline (B1668192), a longer-acting dopamine agonist, has been compared to bromocriptine in several studies. Meta-analyses of randomized controlled trials have consistently shown that cabergoline is more effective in normalizing prolactin levels and restoring gonadal function. nih.govnih.gov Furthermore, cabergoline is generally better tolerated, with a lower incidence of adverse effects, particularly nausea and vomiting. nih.govnih.govresearchgate.net
Parkinson's Disease: For Parkinson's disease, bromocriptine has been compared with levodopa (B1675098) and newer dopamine agonists. Studies comparing bromocriptine to levodopa in early Parkinson's disease suggest that bromocriptine may delay the onset of motor complications, although it may be less effective in improving motor symptoms initially and is associated with a higher rate of discontinuation due to side effects. cambridge.orgcochrane.org Comparisons with other dopamine agonists, such as cabergoline, have shown similar efficacy in managing motor fluctuations, with some differences in side effect profiles. nih.govnih.gov
Further head-to-head trials are needed, particularly pragmatic trials that reflect real-world clinical practice, to better delineate the comparative effectiveness, safety, and cost-effectiveness of bromocriptine versus newer therapeutic options.
| Comparison | Indication | Key Efficacy Differences | Key Tolerability Differences |
| Bromocriptine vs. Cabergoline | Hyperprolactinemia | Cabergoline showed significantly higher rates of prolactin normalization (83% vs. 59%) and restoration of ovulatory cycles (72% vs. 52%). researchgate.net | Adverse events were less frequent with cabergoline (68% vs. 78%), with fewer discontinuations due to intolerance (3% vs. 12%). researchgate.net |
| Bromocriptine vs. Levodopa | Early Parkinson's Disease | Levodopa showed greater improvement in motor symptoms in the first year. cochrane.org Bromocriptine was associated with a lower incidence of dyskinesias in longer trials. cochrane.org | Higher rate of dropouts in the bromocriptine group due to inadequate therapeutic response or side effects. cochrane.org |
| Bromocriptine vs. Cabergoline | Parkinson's Disease (with motor fluctuations) | Similar efficacy in reducing "off" time and improving motor scores. nih.govnih.gov | Similar frequency of most adverse events, though some studies report more dyskinesia and confusion with cabergoline. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What methodological considerations are critical for developing a sensitive analytical assay for bromocriptine mesylate in pharmaceutical formulations?
- Answer : A validated spectrofluorimetric method using sodium dodecyl sulfate (SDS) micellar systems enhances fluorescence intensity (~15-fold) by optimizing excitation/emission wavelengths (238 nm/418 nm). Linearity ranges from 50–600 ng mL⁻¹, with LOD and LOQ at 14.57 and 44.16 ng mL⁻¹, respectively. This method avoids interference from excipients and reduces organic solvent use compared to HPLC . For purity testing, USP guidelines recommend reversed-phase HPLC with citrate buffer (pH 2.0) and phosphate-acetonitrile gradients, ensuring ≤0.5% total impurities and resolution ≥15 between bromocriptine and α-ergocryptine .
Q. How can researchers validate dopamine receptor binding assays for this compound?
- Answer : Use CHO cells expressing dopamine D2/D3 receptors to measure binding affinity (pKi) via competitive displacement assays. This compound shows pKi = 8.05±0.2 for D2 receptors. For functional activity, assess [35S]-GTPγS binding (pEC50 = 8.15±0.05), confirming agonist efficacy. Cross-validate with D1/D4/D5 receptor assays (Ki >1,000 nM) to confirm selectivity .
Q. What are the key physicochemical parameters to characterize this compound in preclinical studies?
- Answer : Key parameters include solubility in DMSO (≥20.05 mg/mL), stability under light protection (4°C storage), and molecular weight (750.7 g/mol). Use HPLC-UV or mass spectrometry for identity confirmation, referencing USP monographs for system suitability criteria (e.g., retention time: 17–20 minutes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioavailability data for this compound?
- Answer : Bioavailability discrepancies (e.g., ~6% oral absorption) may arise from formulation variability or experimental models. Address this by standardizing in vivo protocols: dissolve bromocriptine in glacial acetic acid/distilled water for animal studies, and use self-nanoemulsifying drug delivery systems (SNEDDS) with castor oil, Tween 80, and ethanol to enhance dissolution rates by 2–3× compared to plain powder . Cross-reference pharmacokinetic data from canine models (high-fat diet studies) to validate absorption kinetics .
Q. What experimental design principles apply to clinical trials investigating this compound in type 2 diabetes?
- Answer : Use randomized, double-blind protocols with bromocriptine QR (quick-release) as adjunct therapy. Key endpoints include HbA1c reduction (0.4–0.6%), cardiovascular risk markers, and hypoglycemia incidence. The Cycloset Safety Trial (NCT00377676) demonstrated a 42% relative risk reduction in composite cardiovascular outcomes, supporting its use in obese patients with CVD .
Q. How can researchers optimize formulation stability for this compound in liquid dosage forms?
- Answer : Develop SNEDDS formulations with pseudo-ternary phase diagrams (surfactant:co-surfactant ratios of 3:1). Evaluate thermodynamic stability via centrifugation (3,500 rpm × 15 min) and particle size distribution (target <100 nm, PDI <0.3). Accelerated stability studies (40°C/75% RH × 6 months) should show <5% degradation, validated by HPLC .
Data Analysis and Validation
Q. What statistical methods are appropriate for comparing this compound assay results across laboratories?
- Answer : Use Student’s t-test and F-test (95% confidence interval) to compare means and variances, as demonstrated in spectrofluorimetric vs. HPLC method validation (Table 5 in ). For multi-center trials, apply ANOVA with post-hoc Tukey tests to account for inter-lab variability .
Q. How should researchers address impurity profiling discrepancies between USP and non-compendial methods?
- Answer : Cross-validate using USP-grade reference standards and system suitability solutions. For non-compendial methods (e.g., LC-MS), ensure alignment with USP thresholds (e.g., ≤0.1% individual impurities). Document method robustness via forced degradation studies (acid/alkali/oxidative stress) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
